Tetraiodomethane

Overview

Description

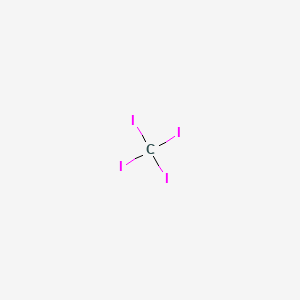

Tetraiodomethane, also known as carbon tetraiodide, is a fully halogenated methane derivative . It is on the border of inorganic and organic chemistry . The molecular formula of this compound is CI4 .

Synthesis Analysis

This compound can be synthesized at 70 °C and 1 atm without any catalyst by using electronegative gas of iodine and CO2 under negative corona discharge . The conversion of carbon dioxide reached 88.71% at a gas flow rate of 0.06 L/min and a discharge frequency of 9.608 kHz .

Molecular Structure Analysis

The tetrahedral molecule features C-I distances of 2.12 ± 0.02 Å . The molecule is slightly crowded with short contacts between iodine atoms of 3.459 ± 0.03 Å . The 3D structure may be viewed using Java or Javascript .

Chemical Reactions Analysis

This compound is used as an iodination reagent, often upon reaction with bases . Ketones are converted to 1,1-diiodoalkenes upon treatment with triphenylphosphine (PPh3) and carbon tetraiodide . Alcohols are converted in and to iodide, by a mechanism similar to the Appel reaction .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 519.63 g/mol . It appears as dark violet crystals . The melting point is 171 °C . It should be stored at a temperature between 0-10 °C .

Scientific Research Applications

1. Environmental Chemistry and CO2 Reduction

Tetraiodomethane has been identified as a potential agent for the reduction of carbon dioxide. In a study conducted by Xiang et al. (2012), it was reported that this compound could be synthesized under certain conditions (70 °C and 1 atm) without any catalyst. This process involved using iodine gas and carbon dioxide under negative corona discharge. The research found a significant conversion rate of carbon dioxide (88.71%) at specific gas flow rates and discharge frequencies, highlighting the potential of this compound in environmental chemistry and CO2 reduction applications (Xiang et al., 2012).

2. Organic Chemistry and Hydrocarbon Iodination

Another application of this compound lies in organic chemistry, particularly in the iodination of unactivated aliphatic hydrocarbons. Schreiner et al. (1999) demonstrated an efficient method for this process using this compound as a key intermediate. This reaction, which operates at room temperature, is highly regioselective and straightforward, making it widely applicable in organic syntheses (Schreiner et al., 1999).

3. Photoelectron Spectroscopy and Effects of Relativity

In the field of chemical physics, this compound has been used to study the effects of relativity on molecules containing heavy atoms. Jonkers et al. (1982) utilized He(I) photoelectron spectroscopy to investigate the valence ionization energies of this compound. Their findings, which were in excellent agreement with Hartree-Fock-Slater calculations, underscored the reliability of their method in understanding the impact of relativity on chemical structures and behaviors (Jonkers et al., 1982).

Mechanism of Action

Target of Action

Tetraiodomethane, also known as carbon tetraiodide, is a chemical compound that has been used in various chemical reactions. The primary targets of this compound are organic compounds, particularly those containing double bonds .

Mode of Action

This compound interacts with its targets through a process known as iodination . In the presence of a free-radical initiator such as hydrogen peroxide, this compound can serve as the iodine source for iodination . This process involves the transfer of iodine atoms from this compound to the target organic compound .

Biochemical Pathways

The iodination process involving this compound affects various biochemical pathways. For instance, in reversible chain transfer catalyzed polymerization (RTCP), this compound is used to accelerate the chain-transfer reaction between iodide compounds and radical species . This results in the synthesis of well-controlled polymers .

Pharmacokinetics

Like other iodine-containing compounds, it is expected that this compound would be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the iodination of target organic compounds . This can lead to changes in the physical and chemical properties of these compounds, potentially altering their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Generally, factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of chemical compounds .

Safety and Hazards

Future Directions

Tetraiodomethane has been used in the reversible chain transfer catalyzed polymerization in miniemulsion systems . Well-controlled poly(methyl methacrylate) (PMMA) was synthesized using a miniemulsion RTCP with CI4 . This indicates potential future applications of this compound in the field of polymer chemistry .

Properties

IUPAC Name |

tetraiodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CI4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHCVVJGGSABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CI4 | |

| Record name | Carbon tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060145 | |

| Record name | Methane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.628 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | Carbon tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-25-5 | |

| Record name | Tetraiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON TETRAIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E22GNX36ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structure of tetraiodomethane and what are some of its key physical properties?

A1: this compound (CI4) is a simple organic compound consisting of a central carbon atom bonded to four iodine atoms. Its molecular weight is 519.63 g/mol. [] It exists as monoclinic crystals at room temperature. [] Spectroscopic data, particularly its 13C NMR spectrum, has been reported in the literature. [, ]

Q2: How is the standard enthalpy of formation of this compound determined?

A2: The standard enthalpy of formation of this compound was determined using an aneroid rotating combustion calorimeter, employing a novel technique specifically designed for organo-iodine compounds. This yielded a value of (392.9±8.2) kJ·mol-1 for the crystalline form. []

Q3: Can this compound be used as a catalyst?

A3: Yes, this compound has been successfully employed as a catalyst in reversible chain transfer catalyzed polymerization (RTCP) of methacrylate monomers within miniemulsion polymerization systems. []

Q4: How does this compound react with unactivated aliphatic hydrocarbons?

A4: this compound, generated in situ, plays a crucial role in the direct iodination of unactivated aliphatic hydrocarbons. This reaction, previously challenging to achieve, proceeds through a selective radical chain mechanism initiated by single-electron transfer. This method offers a regioselective and efficient approach at room temperature. []

Q5: Are there any concerns about the environmental impact of this compound?

A5: While this compound offers valuable chemical properties, its potential environmental impact requires consideration. As an iodine-rich compound, its release could have implications for ecosystems. Research on its ecotoxicological effects and strategies to mitigate negative impacts is crucial for responsible use. []

Q6: What are the applications of difluorodiiodomethane, a related compound?

A6: Difluorodiiodomethane (CF2I2), synthesized by reacting this compound with mercury(II) fluoride, exhibits interesting free-radical chemistry. It readily undergoes addition reactions with various unsaturated compounds, including cyclohexene, 4-octene, 1-hexene, and methyl acrylate. []

Q7: Can this compound be used to synthesize other organometallic compounds?

A7: Yes, this compound is a valuable reagent in organometallic synthesis. For example, it reacts with n-butyllithium and difluoroarsane to yield stable C-halogenated arsaalkenes. These reactions highlight the versatility of this compound in constructing diverse organometallic frameworks. []

Q8: Are there alternative methods for reducing carbon dioxide besides using this compound?

A8: While research has explored using this compound for carbon dioxide reduction, alternative methods exist. Comparing the performance, cost, and environmental impact of various approaches is essential for identifying the most sustainable and efficient strategies for CO2 reduction. [, ]

Q9: How is this compound typically handled in a laboratory setting?

A9: Given its potential toxicity and sensitivity to light, this compound necessitates careful handling. Adhering to established safety regulations and employing appropriate personal protective equipment are paramount. Storage should prioritize light protection to prevent degradation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-9H-pyrido[3,4-b]indole](/img/structure/B1584441.png)